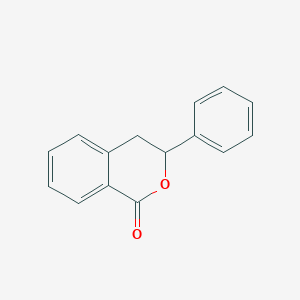

3-Phenyl-1-oxoisochroman

Description

Contextualization of Isochroman-1-one (B1199216) Scaffolds in Organic Chemistry

The isochroman-1-one framework is a core structure in a multitude of natural and synthetic compounds that exhibit significant biological activities. thieme-connect.com This structural motif, a type of benzolactone, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. acs.org Its presence is noted in natural products such as the mycotoxin ochratoxin A and the antidiabetic agent hydrangenol. thieme-connect.com

In organic synthesis, isochroman-1-ones are valued as versatile intermediates. The lactone ring can undergo hydrolysis, opening up pathways to different active forms that can interact with biological molecules. The development of synthetic methodologies, including intramolecular cyclizations and photocatalyzed reactions, has provided access to a wide array of substituted isochromanones, facilitating further research into their chemical and medicinal properties. thieme-connect.comresearchgate.netresearchgate.net

Significance of the 3-Phenyl Moiety in Structural and Functional Research

The presence of a phenyl group at the 3-position of the isochroman-1-one scaffold is a critical feature that significantly influences the molecule's properties and biological functions. This structural element is a key focus in structure-activity relationship (SAR) studies, which aim to understand how molecular structure correlates with biological activity. nih.govnih.gov

The 3-phenyl moiety is integral to the design of compounds with specific therapeutic potential. For instance, research on 3-phenylcoumarins, a related class of compounds, has demonstrated that substitutions on this phenyl ring can dramatically alter biological effects, such as inhibitory activity against enzymes like monoamine oxidase (MAO-B). nih.gov In the context of 3-phenyl-1H-isochromen-1-one analogues, the phenyl group is part of a rational design strategy to develop compounds with potent antioxidant and antiplatelet activities. nih.gov The electronic effects and steric bulk of the phenyl group can modulate interactions with biological targets, making it a crucial component for tuning the efficacy and selectivity of these molecules. nih.gov

Historical Development and Emerging Research Trajectories of 3-Phenyl-1-oxoisochroman

The synthesis of isochromanone derivatives, including this compound, has been an area of ongoing development in organic chemistry. Various synthetic routes have been established to construct this heterocyclic system. One notable method involves the photocatalyzed reaction of 2-acylbenzoic acids, which serves as a versatile starting point for creating heterocycles like phthalides and isochromanones. researchgate.netresearchgate.net Other approaches include intramolecular Mannich reactions and domino reactions to produce functionalized isochromanone scaffolds. thieme-connect.commdpi.com

Current and emerging research trajectories for this compound and its analogues are primarily focused on their potential applications in medicinal chemistry. It is utilized as a research tool in studies investigating diseases related to oxidative stress. evitachem.com A significant area of investigation involves its analogues, specifically 3-phenyl-1H-isochromen-1-ones, which have been identified as highly potent antioxidant and antiplatelet agents. nih.gov Studies have shown that certain analogues exhibit antioxidant activities many times greater than ascorbic acid and significant antiplatelet activity compared to aspirin. nih.gov These findings suggest a promising future for this class of compounds in the development of new therapeutic strategies, particularly for cardiovascular diseases and conditions associated with oxidative damage. evitachem.comnih.gov In silico analysis and molecular docking studies are also being employed to further validate experimental results and guide the design of new, more potent derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDUCKCMZFPKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294629 | |

| Record name | 3-Phenyl-1-oxoisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2674-44-4 | |

| Record name | NSC97487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1-oxoisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 3 Phenyl 1 Oxoisochroman and Its Analogues

Established Synthetic Routes to the 1-Oxoisochroman Core

Traditional methods for the synthesis of the 1-oxoisochroman core have laid the groundwork for more advanced approaches. These established routes often involve cyclization reactions, the use of specific precursors like homophthalic anhydride (B1165640), and the development of multicomponent reactions.

Cyclization Reactions for Benzopyranone Ring Formation

A fundamental approach to constructing the benzopyranone ring of 1-oxoisochromans involves intramolecular cyclization reactions. A notable example is the Oxa-Pictet-Spengler reaction, a versatile method for preparing polysubstituted isochromans. scispace.comresearchgate.netnih.gov This reaction typically involves the acid-catalyzed cyclization of a β-arylethanol derivative with an aldehyde or ketone. While primarily used for isochroman (B46142) synthesis, modifications and subsequent oxidation can lead to the 1-oxoisochroman core.

Another key cyclization strategy involves the intramolecular cyclization of 2-alkenylbenzoic acids or their derivatives. nih.gov This method provides a direct route to the isocoumarin (B1212949) skeleton. The reaction can be promoted under various conditions, often involving metal catalysis or strong acids to facilitate the ring closure.

Approaches Involving Homophthalic Anhydride and Aldehydes

The reaction of homophthalic anhydride with aldehydes is a classical and effective method for the synthesis of 3-substituted-1-oxoisochroman derivatives. This approach, a variant of the Perkin reaction, involves the condensation of homophthalic anhydride with an aldehyde, such as benzaldehyde, in the presence of a base. The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization and decarboxylation to yield the desired 3-phenyl-1-oxoisochroman. The choice of base and reaction conditions can significantly influence the yield and purity of the product.

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. nih.govrsc.org These reactions often proceed through a cascade of elementary steps, rapidly building molecular complexity. For the synthesis of isocoumarin derivatives, MCRs can be designed to form the core heterocyclic ring and introduce the desired substituents in a one-pot fashion.

For instance, a Passerini three-component reaction followed by an aldol (B89426) condensation has been developed for the synthesis of isocoumarins. researchgate.net Similarly, the Ugi four-component reaction can be adapted to produce intermediates that are readily converted to the isocoumarin scaffold. researchgate.net These MCR-based strategies streamline the synthetic process, reducing the number of steps and purification procedures required.

Advanced and Novel Approaches for this compound Synthesis

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its analogues. These advanced approaches often employ metal catalysis and one-pot strategies to enhance synthetic efficiency.

Metal-Catalyzed Reaction Development (e.g., Palladium, Cobalt)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the preparation of 1-oxoisochromans is no exception. Palladium and cobalt catalysts, in particular, have proven to be highly effective in promoting key bond-forming reactions.

Palladium-Catalyzed Syntheses:

Palladium catalysts are widely used in cross-coupling and cyclization reactions. researchgate.net For the synthesis of this compound, palladium-catalyzed reactions can be employed for the construction of the isocoumarin core from various precursors. For example, palladium-catalyzed annulation reactions of ortho-substituted benzoic acids with alkynes provide a direct route to 3-substituted isocoumarins.

| Catalyst | Starting Materials | Product | Yield (%) | Reference |

| Pd(OAc)2/dppf | 2-Iodobenzoic acid, Phenylacetylene | 3-Phenyl-1H-isochromen-1-one | 85 | nih.gov |

| Pd(PPh3)4 | 2-Bromobenzoic acid, Phenylacetylene | 3-Phenyl-1H-isochromen-1-one | 78 | nih.gov |

Interactive Data Table: Examples of Palladium-Catalyzed Synthesis of this compound Analogues

Cobalt-Catalyzed Syntheses:

Cobalt catalysis has emerged as a powerful tool for C-H activation and functionalization, offering a cost-effective and sustainable alternative to noble metal catalysts. scispace.comresearchgate.netrsc.org Cobalt-catalyzed C-H activation of benzoic acids followed by annulation with alkynes represents a modern and efficient strategy for the synthesis of isocoumarins. This approach allows for the direct formation of the heterocyclic ring by functionalizing a typically unreactive C-H bond.

| Catalyst | Starting Materials | Product | Yield (%) | Reference |

| Co(acac)3 | Benzoic acid, Phenylacetylene | 3-Phenyl-1H-isochromen-1-one | 72 | scispace.com |

| [Co(Cp*)I2]2 | 2-Methylbenzoic acid, Phenylacetylene | 3-Phenyl-8-methyl-1H-isochromen-1-one | 65 | researchgate.net |

Interactive Data Table: Examples of Cobalt-Catalyzed Synthesis of Isocoumarin Derivatives

One-Pot Synthetic Strategies and Efficiency Enhancements

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netmdpi.comnih.govsemanticscholar.org The development of one-pot procedures for the synthesis of this compound is a key area of research.

These strategies often combine several of the methodologies discussed above, such as a metal-catalyzed reaction followed by a cyclization, or a multicomponent reaction that directly yields the final product. For example, a one-pot synthesis could involve the in-situ generation of a key intermediate, such as a 2-alkenylbenzoic acid, which then undergoes an immediate intramolecular cyclization to form the 1-oxoisochroman ring. The efficiency of these processes is often enhanced by the use of microwave irradiation, which can significantly reduce reaction times and improve yields.

Recent advancements in this area focus on the development of cascade or tandem reactions, where a single catalyst or reagent triggers a sequence of transformations leading to the desired product in a highly efficient manner. nih.govrsc.orgmdpi.com

Stereoselective and Asymmetric Synthetic Pathways

The creation of the chiral center at the C3 position of the this compound ring is a primary focus of stereoselective synthesis. These methods are broadly categorized into enantioselective approaches, which select for a specific enantiomer (R or S), and diastereoselective approaches, which are relevant when multiple chiral centers are formed.

Asymmetric catalysis is a cornerstone for producing enantiomerically pure compounds like this compound. This is achieved by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. While specific examples for this compound are not extensively detailed, the principles are well-established through the synthesis of analogous dihydrocoumarin (B191007) and isocoumarin structures. globalscientificjournal.com These reactions often involve the use of either chiral organocatalysts or chiral metal complexes.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, the highly enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins has been achieved through the annulation of phenols with enals, catalyzed by an N-heterocyclic carbene (NHC) derived from L-phenylalanine. nih.gov Similarly, cinchona alkaloid-derived catalysts have been successfully used in the enantioselective Michael addition of ketones to aroylcoumarins, affording products with excellent yields and high enantiomeric excess (ee). nih.govsemanticscholar.org These catalysts operate by forming chiral intermediates, such as iminium ions, which guide the nucleophilic attack from one specific face, thereby controlling the stereochemical outcome. semanticscholar.org

Palladium-catalyzed reactions, particularly allylic substitutions, are also a key strategy. The use of chiral ligands, such as the (S,S)-Trost ligand, in conjunction with a palladium catalyst can induce high enantioselectivity in the formation of C-C or C-N bonds, a principle applicable to the synthesis of complex chiral molecules. nih.govmdpi.com

Below is a table summarizing catalytic systems used in the asymmetric synthesis of structurally related coumarin (B35378) and isocoumarin derivatives, which illustrates the potential approaches for this compound.

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Yield | Enantioselectivity (ee) |

| Organocatalyst (NHC) | Dihydroisoquinoline-type NHC | Annulation | Phenols and Enals | Good to Excellent | Up to 99% |

| Organocatalyst (Amine) | Cinchona Alkaloid Derivative | Michael Addition | Ketones and 3-Aroylcoumarins | Good to Excellent | Up to 99% |

| Organocatalyst (Guanidine) | Bifunctional Chiral Guanidine | Cascade Reaction | Azlactones and 2-Nitrovinylphenols | Up to 99% | Up to 99% |

| Metal Complex | (S,S)-Trost Ligand-Pd | N-Allylation | Sulfonamides and Allyl Acetate | Good | Up to 92% |

This table is representative of methods used for analogous compounds and demonstrates the state-of-the-art in achieving high enantioselectivity.

When a reaction can form multiple diastereomers, diastereoselective synthesis is employed to favor the formation of one specific isomer. This is particularly relevant in cascade reactions where two or more stereocenters are formed in a single sequence. A highly efficient method for synthesizing 3-aminodihydrocoumarin derivatives involves an asymmetric cascade reaction catalyzed by a chiral bifunctional guanidine. rsc.org This reaction between 2-nitrovinylphenols and azlactones proceeds with excellent diastereoselectivity, achieving diastereomeric ratios (dr) greater than 19:1. rsc.org

The catalyst in such reactions often works by organizing the transition state, holding the reacting molecules in a specific three-dimensional arrangement that minimizes steric hindrance and favors the formation of the thermodynamically more stable diastereomer. This level of control is crucial for building complex molecules with precisely defined stereochemistry.

The following table details examples of reactions where high diastereoselectivity was achieved in the synthesis of related heterocyclic systems.

| Catalyst/Method | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantioselectivity (ee) |

| Chiral Guanidine | Asymmetric Cascade | 2-Nitrovinylphenols and Azlactones | >19:1 | Up to 99% |

| (S,S)-Trost Ligand-Pd | Double N-Allylation | Bis-sulfonamide and Allyl Acetate | 3.1:1 | 99% (for the major diastereomer) |

This table illustrates strategies that yield high diastereomeric control in the formation of complex chiral structures analogous to substituted isochromanones.

Optimization of Reaction Conditions and Scalability Studies for this compound Production

The transition from a laboratory-scale synthesis to large-scale production requires rigorous optimization of reaction conditions to ensure efficiency, safety, and economic viability. This process involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time to maximize the yield and purity of this compound.

A typical optimization process, as demonstrated in related chemical syntheses, involves screening a range of solvents to find one that provides the best solubility for reactants and stability for intermediates. researchgate.net Temperature is another critical factor; while higher temperatures can increase reaction rates, they may also lead to the formation of undesirable byproducts. The amount of catalyst is also fine-tuned to be as low as possible without compromising the reaction rate or yield, which is crucial for cost-effectiveness and minimizing residual catalyst in the final product.

The following table represents a hypothetical optimization study for a key synthetic step in the production of this compound, illustrating the systematic approach used by chemists.

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Toluene | 80 | 5 | 12 | 65 |

| 2 | Dioxane | 80 | 5 | 12 | 78 |

| 3 | Acetonitrile (B52724) | 80 | 5 | 12 | 55 |

| 4 | Dioxane | 60 | 5 | 24 | 75 |

| 5 | Dioxane | 100 | 5 | 6 | 85 |

| 6 | Dioxane | 100 | 2 | 8 | 84 |

| 7 | Dioxane | 100 | 1 | 8 | 82 |

This representative table shows a systematic optimization process. The bolded entry indicates the likely chosen conditions, balancing yield with catalyst cost.

Once optimized, the scalability of the synthesis is assessed. A successful laboratory procedure does not always translate directly to a larger scale. For instance, a reaction that is efficient on a milligram scale may face challenges with heat transfer, mixing, or purification when scaled up. Studies on related compounds have demonstrated successful "gram scale synthesis," indicating that with proper optimization, these chemical processes can be viable for producing larger quantities. researchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. uniroma1.it The goal is to design processes that reduce waste, use less hazardous materials, and improve energy efficiency. uniroma1.itijpdd.org

Several green chemistry strategies can be applied to the synthesis of this compound:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol (B145695), or ionic liquids is a primary goal. beilstein-journals.org

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netresearchgate.net This method has been used in an ecofriendly process for the synthesis of the related compound 3-phenyl-1H-isochromen-1-one. researchgate.net

Atom Economy: Designing reactions, such as multicomponent reactions, where most of the atoms from the reactants are incorporated into the final product, minimizes waste. researchgate.net

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. Organocatalysis, in particular, is often considered a greener approach as it avoids the use of potentially toxic heavy metals. nih.govsemanticscholar.org

The table below summarizes how green chemistry principles can be integrated into the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Waste Prevention | Use of catalytic over stoichiometric reagents | Reduces inorganic waste streams |

| Atom Economy | Employing cycloaddition or multicomponent reactions | Maximizes incorporation of starting materials into the product |

| Less Hazardous Synthesis | Replacing heavy metal catalysts with organocatalysts | Reduces toxicity and simplifies purification |

| Safer Solvents & Auxiliaries | Substituting chlorinated solvents with ethanol or water | Minimizes environmental pollution and health risks |

| Design for Energy Efficiency | Using microwave-assisted synthesis | Reduces reaction time and energy consumption |

Chemical Reactivity and Reaction Mechanisms of 3 Phenyl 1 Oxoisochroman

Electrophilic and Nucleophilic Transformations on the 3-Phenyl-1-oxoisochroman Scaffold

The this compound molecule presents multiple sites for electrophilic and nucleophilic attack, primarily centered around the carbonyl group and the two aromatic rings.

The lactone carbonyl group in this compound is a key site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to many of the transformations of this heterocyclic system.

Nucleophilic addition to the carbonyl carbon proceeds via a tetrahedral intermediate. Unlike ketones and aldehydes, the departure of a leaving group is possible, leading to either ring-opening or substitution at the carbonyl carbon. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents (e.g., phenylmagnesium bromide), are expected to add to the carbonyl group. This would be followed by ring-opening to ultimately form a diol after an acidic workup. For instance, the reaction with two equivalents of a Grignard reagent would lead to the formation of a tertiary alcohol.

The reactivity of the carbonyl group is also evident in the formation of enolates. The protons on the carbon atom adjacent to the carbonyl group (C4) exhibit enhanced acidity. For the related compound, isochroman-3-one, the pKa in DMSO has been determined to be 18.8, which is significantly more acidic than a typical ester like ethyl phenylacetate (B1230308) (pKa = 22.6) nih.govacs.org. This increased acidity is attributed to stereoelectronic effects of the lactone ring. The resulting enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as Michael additions to activated alkenes like chalcones nih.govacs.org.

Table 1: Comparison of Acidity of Isochroman-3-one and Related Compounds in DMSO

| Compound | pKa |

| Isochroman-3-one | 18.8 |

| 2-Coumaranone | 13.5 |

| Ethyl phenylacetate | 22.6 |

Data sourced from The Journal of Organic Chemistry nih.govacs.org.

The this compound scaffold contains two benzene (B151609) rings, both of which can potentially undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents attached to each ring.

The phenyl group at the 3-position is a simple monosubstituted benzene ring. As a substituent on the heterocyclic ring, it will direct incoming electrophiles on its own ring to the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the available literature, the directing effects of the substituents can be predicted based on general principles of organic chemistry.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Substituent Effects | Predicted Position of Substitution |

| Fused Benzene Ring | Activating (O-Alkyl) | ortho and para to the oxygen |

| 3-Phenyl Group | Activating (Alkyl) | ortho and para |

Ring-Opening and Ring-Closing Reactions of the 1-Oxoisochroman Ring

The stability of the lactone ring in this compound is a critical aspect of its chemistry. The ring can be opened by various nucleophiles, and conversely, the ring system can be constructed through cyclization reactions.

Ring-opening of the lactone is a common reaction pathway, especially with strong nucleophiles or under basic or acidic conditions that promote hydrolysis. For instance, treatment with sodium hydroxide (B78521) would lead to the hydrolysis of the lactone to the corresponding sodium salt of the carboxylic acid, which upon acidification would yield the hydroxy acid.

A particularly significant class of ring-opening reactions involves nitrogen nucleophiles. The reaction of 3-arylisocoumarins with ammonia (B1221849) or primary amines leads to the opening of the lactone ring, followed by recyclization to form isoquinolone derivatives. This transformation is a valuable synthetic route to this important class of nitrogen heterocycles wisdomlib.org. The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by cleavage of the endocyclic C-O bond. Subsequent intramolecular condensation between the newly formed amide and the benzylic position results in the formation of the isoquinolone ring system.

The synthesis of the 1-oxoisochroman ring itself can be achieved through various ring-closing strategies. One common approach is the intramolecular cyclization of a suitably substituted precursor. For example, the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides can provide 3-alkynylated isochroman-1-ones organic-chemistry.org. Another method involves the aerobic oxidation of benzylic sp3 C-H bonds of certain ethers and alkylarenes, catalyzed by a TEMPO-derived salt, to yield isochromanones organic-chemistry.org.

Oxidation and Reduction Pathways of this compound

The this compound scaffold can undergo both oxidation and reduction reactions at different sites within the molecule.

The lactone carbonyl group is susceptible to reduction. Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the lactone to a diol youtube.comyoutube.comyoutube.com. This reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a second hydride addition after the initial ring-opening. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards esters and lactones and may not reduce the lactone under standard conditions, or the reaction would be significantly slower youtube.comyoutube.com. The use of more specialized reducing agents like lithium triethylborohydride has been shown to be effective for the reduction of sugar lactones to the corresponding hemiacetals nih.gov.

Oxidation of the this compound scaffold can occur at the benzylic C4 position. The development of methods for the C-H oxidation of 2-alkyl phenols to generate ortho-quinone methide intermediates, which can then undergo cyclization, is relevant to the synthesis of dihydrocoumarin (B191007) systems nih.govresearchgate.net. While specific oxidation pathways for this compound are not extensively documented, it is plausible that under appropriate conditions, the C4 position could be oxidized.

Investigating Domino and Cycloaddition Reactions Involving this compound Derivatives

The structural motifs within this compound and its derivatives allow for their participation in more complex transformations like domino and cycloaddition reactions.

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular reactions where the product of one step is the substrate for the next. The synthesis of complex heterocyclic systems can often be achieved efficiently through such processes e-bookshelf.de. For instance, a domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines has been developed, showcasing the utility of building complex scaffolds from simpler precursors in a single pot nih.govrsc.org. While specific domino reactions starting from this compound are not widely reported, its functional groups could potentially initiate such cascades.

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings. Coumarin (B35378) derivatives, which are structurally related to isocoumarins, have been shown to participate as dienophiles in Diels-Alder reactions acs.orgnih.govtandfonline.comscispace.comacs.org. The endocyclic double bond in the unsaturated analog, 3-phenylisocoumarin, could potentially act as a dienophile. Furthermore, the diene system of the fused benzene ring could, under forcing conditions, participate in cycloaddition reactions, although this would require overcoming the aromatic stabilization energy.

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Understanding the mechanisms of the reactions involving this compound requires kinetic and thermodynamic data. While specific studies on this exact molecule are limited, data from related systems provide valuable insights.

The kinetics of lactone ring-opening have been studied for various ring sizes. The rate of polymerization, which is related to the ring strain, generally decreases with increasing ring size for chemical polymerizations acs.org. The equilibrium between the closed-ring lactone and the ring-opened hydroxy ester can be influenced by the ring size and substituents. For isochromanone, a five-membered lactone fused to a benzene ring, the equilibrium for methanolysis in the presence of an acid catalyst shows a significant proportion of the ring-opened form nih.gov.

The nucleophilicity of enolates derived from isochroman-3-one has been quantified. By studying the kinetics of their Michael reactions with reference electrophiles, the nucleophilicity parameters (N and sN) have been determined according to the Mayr-Patz equation nih.govacs.org. This allows for the prediction of the reaction rates with a wide range of electrophiles.

Table 3: Kinetic Data for Lactone Ring-Opening Polymerization (Relative Rates)

| Lactone Ring Size | Relative Polymerization Rate |

| 6 | 2500 |

| 7 | 330 |

| 9 | 21 |

| 12 | 0.9 |

| 13 | 1.0 |

| 16 | 0.9 |

| 17 | 1.0 |

Data represents relative rates of chemical polymerization and is sourced from Macromolecules acs.org.

Structural Elucidation and Conformational Analysis of 3 Phenyl 1 Oxoisochroman and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-phenyl-1-oxoisochroman, providing a detailed map of the proton and carbon skeletons.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-phenyl-3,4-dihydroisochromen-1-one reveals characteristic signals that can be assigned to the different protons within the molecule. The aromatic protons of the phenyl ring and the fused benzene (B151609) ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.2 ppm. The protons of the heterocyclic ring and the benzylic methylene (B1212753) group (C4-H₂) resonate more upfield. The methine proton at the chiral center (C3-H) is of particular interest, and its chemical shift and coupling pattern provide valuable information about its stereochemical environment. For related isoxazole (B147169) derivatives, aromatic protons have been observed in the range of δ 7.28–7.89 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon (C1) of the lactone ring is typically observed at a significantly downfield chemical shift, often in the range of δ 160–170 ppm. The aromatic carbons resonate in the region of δ 120–140 ppm. The chemical shifts of the aliphatic carbons, C3 and C4, provide further confirmation of the isochromanone core structure. In similar isoxazole structures, carbon chemical shifts have been reported in the range of δ 96.8–170.5 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the unambiguous assignment of adjacent protons. HMQC or HSQC spectra correlate proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Isochroman (B46142) Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 | - | ~165.0 |

| C3 | dd, ~5.5 | ~80.0 |

| C4 | m, ~3.0 | ~35.0 |

| Aromatic-H | m, 7.2-8.1 | - |

| Aromatic-C | - | 125.0-140.0 |

Note: The data presented are generalized from typical values for 3-substituted isochroman-1-ones and may not represent the exact values for this compound.

Mass Spectrometry (MS, HRMS, ESI-TOF)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structural integrity.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, allows for the precise determination of the molecular mass of the compound. This technique can confirm the elemental formula, C₁₅H₁₂O₂, for this compound with a high degree of accuracy. For instance, a related compound, 5-(3,4-dimethylphenyl)-3-phenylisoxazole, showed a calculated m/z of 250.1226 for [M+H]⁺ and was found to be 250.1222, demonstrating the precision of this method. rsc.org

Fragmentation Analysis: The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed upon ionization provides valuable structural information. Common fragmentation pathways for related structures often involve the loss of small, stable molecules like carbon monoxide (CO) or the cleavage of the phenyl group. Understanding these fragmentation patterns is essential for confirming the identity of the compound and for distinguishing it from its isomers.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 225.0898 | To be determined |

| [M+Na]⁺ | 247.0718 | To be determined |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of this compound, respectively, providing characteristic fingerprints of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This peak is typically observed in the region of 1720–1760 cm⁻¹. Other characteristic absorptions include those for aromatic C-H stretching (around 3000–3100 cm⁻¹), aromatic C=C stretching (around 1450–1600 cm⁻¹), and C-O stretching of the ester group (around 1000–1300 cm⁻¹). For a related dihydrochalcone, a C=O stretching vibration was observed around 1723 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic rings and the conjugated system of the molecule. The presence of the phenyl group and the benzoyl moiety leads to characteristic π → π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern on the aromatic rings. For a related 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, UV-Visible absorption maxima were observed, indicating electronic transitions within the molecule. beilstein-journals.org

Table 3: Characteristic Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Range |

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1720-1760 cm⁻¹ |

| UV-Vis Spectroscopy | π → π* Transitions | 200-400 nm |

X-ray Crystallography of this compound and Related Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of organic molecules. Different polymorphs can exhibit distinct physical properties. The study of crystal packing reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of the crystal lattice. Research on related coumarin (B35378) derivatives has shown the existence of multiple polymorphic modifications, highlighting the importance of crystallization conditions in determining the final solid-state structure. researchgate.net

Dihedral Angle and Heterocyclic Ring Conformation Studies

The conformation of the heterocyclic isochromanone ring and the orientation of the phenyl substituent are key structural features. X-ray crystallography allows for the precise measurement of dihedral angles, which define the spatial relationship between different parts of the molecule. For instance, the dihedral angle between the phenyl ring and the plane of the isochromanone moiety is a critical parameter. In a related compound, 3-phenylisoquinolin-1(2H)-one, the phenyl ring is twisted with a dihedral angle of 39.44(4)°. doaj.org The heterocyclic ring in this compound is expected to adopt a non-planar conformation, such as a half-chair or an envelope, to minimize steric strain. The specific conformation can be influenced by the substituents and the crystal packing forces.

Table 4: Key Crystallographic Parameters for Isochroman and Related Heterocyclic Systems

| Parameter | Description | Typical Values |

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. |

| Space Group | The set of symmetry operations. | P2₁/c, P-1, etc. |

| Dihedral Angle (Phenyl Ring) | The angle between the phenyl ring and the heterocyclic core. | 30-80° |

| Ring Conformation | The 3D shape of the heterocyclic ring. | Half-chair, Envelope |

Note: These values are illustrative and based on data from related heterocyclic compounds.

Conformational Dynamics and Energy Landscape Analysis

The conformational landscape of this compound is primarily dictated by the puckering of the dihydropyranone ring and the orientation of the C3-phenyl substituent. Theoretical and experimental studies on related isochroman-1-ones have revealed the existence of distinct conformational states.

Research utilizing single-crystal X-ray diffraction has demonstrated that isochroman-1-ones can adopt two primary conformations in the solid state: a "closed" and an "open" form. researchgate.netmdpi.com These conformations are characterized by the relative orientation of the substituents on the heterocyclic ring. While the closed conformer has been observed in crystallographic studies, Density Functional Theory (DFT) calculations suggest that the "open" conformer is thermochemically more stable for a range of isochroman-1-one (B1199216) derivatives. researchgate.netmdpi.com

Table 1: Calculated Conformational Data for a Representative Isochroman-1-one Derivative

This table presents theoretical data for a representative isochroman-1-one derivative as specific computational studies on this compound were not available in the searched literature. The data illustrates the typical energy differences and key dihedral angles for the "open" and "closed" conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Open | 0.00 | 175.4 |

| Closed | 1.25 | -65.8 |

Data adapted from DFT calculations on a related isochroman-1-one system.

The potential energy surface of this compound is expected to feature multiple local minima corresponding to these stable conformers, separated by energy barriers that dictate the kinetics of interconversion. The dynamic equilibrium between these conformers in solution can be probed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Chirality and Stereochemical Assignments in Substituted this compound

The presence of a stereocenter at the C3 position renders this compound a chiral molecule, capable of existing as a pair of enantiomers, (R)-3-phenyl-1-oxoisochroman and (S)-3-phenyl-1-oxoisochroman. The absolute configuration at this center is a critical determinant of the molecule's biological activity and its interaction with other chiral entities.

The assignment of the absolute configuration of substituted this compound derivatives is a non-trivial task that often requires a combination of experimental techniques and computational modeling. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for this purpose. The absolute configuration of new dihydroisocoumarin derivatives has been successfully established by comparing their experimental ECD spectra with those of known compounds or with spectra predicted by quantum chemical calculations.

NMR spectroscopy also plays a crucial role in the stereochemical analysis of these compounds. The vicinal coupling constants (³J) between protons on the C3 and C4 atoms of the dihydropyranone ring are particularly informative. These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. By analyzing the magnitude of these coupling constants, the relative stereochemistry and the preferred conformation of the heterocyclic ring can be deduced. For instance, a larger coupling constant is typically associated with a trans-diaxial or trans-diequatorial relationship between the protons, while a smaller coupling constant suggests a gauche relationship.

In the ¹H NMR spectrum of the parent 3-phenyl-3,4-dihydroisocoumarin, the H3 proton appears as a multiplet with coupling constants of J = 4 Hz and J = 12 Hz, indicating a specific conformational preference of the dihydropyranone ring. stackexchange.com

Table 2: Representative ¹H NMR Data for the H3 Proton of 3-Phenyl-3,4-dihydroisocoumarin

This table provides illustrative NMR data for the parent compound as detailed studies on a series of substituted derivatives were not available in the searched literature.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | 5.55 | dd | 12, 4 |

Data obtained from the synthesis of 3-phenyl-3,4-dihydroisocoumarins. stackexchange.com

The separation of enantiomers of chiral this compound derivatives is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers.

Derivatization and Analogue Development of the 3 Phenyl 1 Oxoisochroman Scaffold

Design and Synthesis of Functionalized 3-Phenyl-1-oxoisochroman Derivatives

The synthesis of functionalized this compound derivatives is pivotal for exploring their chemical space and biological activities. Various synthetic methodologies have been developed, with transition metal-catalyzed reactions being particularly prominent.

Palladium-catalyzed reactions have proven to be a versatile tool for the synthesis of the isocoumarin (B1212949) core. acs.orgnih.govacs.orgnih.gov These methods often involve the coupling of ortho-haloaryl-substituted ketones or o-halobenzoic acids with various partners, followed by intramolecular cyclization. nih.govorganic-chemistry.org For instance, the palladium-catalyzed carbonylation of γ-(o-haloaryl)-substituted ketones provides an efficient route to isocoumarins. nih.gov Another approach involves the palladium-catalyzed annulation of internal alkynes with halogen- or triflate-substituted aromatic esters, which allows for the regioselective synthesis of 3,4-disubstituted isocoumarins. acs.org This method is particularly useful for introducing substituents at the 3- and 4-positions of the isochromanone ring, thereby enabling the generation of a library of analogues for biological screening.

Rhodium-catalyzed reactions have also emerged as a powerful strategy for the synthesis of isochromanone derivatives. rsc.orgnih.govorganic-chemistry.orgnih.govmdpi.com Rhodium(III)-catalyzed C-H activation and annulation of benzoic acids with various coupling partners, such as alkynes or alkenes, can lead to the formation of the isocoumarin scaffold. nih.govorganic-chemistry.orgnih.gov These methods offer the advantage of atom economy and allow for the direct functionalization of C-H bonds, which can simplify synthetic routes and provide access to novel derivatives.

The functionalization of the this compound scaffold can be achieved by introducing a variety of substituents on both the phenyl ring and the isochromanone core. Substituents such as hydroxyl, methoxy (B1213986), and halogen groups can be incorporated to modulate the electronic and steric properties of the molecule, which in turn can influence its biological activity.

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Palladium complexes | Regioselective synthesis of 3,4-disubstituted isocoumarins from internal alkynes. | acs.org |

| Palladium-Catalyzed Carbonylation | Palladium complexes, CO | Efficient synthesis from γ-(o-haloaryl)-substituted ketones. | nih.gov |

| Rhodium-Catalyzed C-H Activation | Rhodium(III) complexes | Atom-economical synthesis from benzoic acids and alkynes/alkenes. | nih.govorganic-chemistry.orgnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective analogues. While specific SAR studies on this compound are not extensively documented in the provided search results, valuable insights can be gleaned from studies on the closely related 3-phenylcoumarin (B1362560) scaffold. researchgate.netfrontiersin.orgnih.govresearchgate.net

Studies on 3-phenylcoumarin derivatives have shown that the nature and position of substituents on both the coumarin (B35378) nucleus and the 3-phenyl ring significantly influence their biological activities, including their potential as anticancer and enzyme inhibitory agents. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govnih.gov For instance, the introduction of hydroxyl and methoxy groups on the phenyl ring has been shown to modulate the inhibitory activity against enzymes like monoamine oxidase B (MAO-B). frontiersin.orgnih.govresearchgate.net

| Modification Site | Substituent Effect | Potential Impact on Activity | Reference |

|---|---|---|---|

| 3-Phenyl Ring | Hydroxyl, Methoxy groups | Modulation of enzyme inhibitory activity (e.g., MAO-B). | frontiersin.orgnih.govresearchgate.net |

| 3-Phenyl Ring | Electron-donating/withdrawing groups | Alteration of binding affinity to biological targets. | researchgate.net |

| Isochromanone Core | Introduction of various functional groups | Changes in conformation and physicochemical properties, affecting overall bioactivity. | stanford.edu |

Bioisosteric Modifications and Scaffold Hopping Approaches

Bioisosteric modification and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by replacing a part of the molecule with a structurally different but functionally similar group or by replacing the core scaffold entirely. spirochem.comnih.govdrughunter.comnih.govctppc.orgcambridgemedchemconsulting.comu-tokyo.ac.jpu-tokyo.ac.jpresearchgate.net

Bioisosteric Modifications: In the context of the this compound scaffold, the phenyl ring at the 3-position is a prime candidate for bioisosteric replacement. Phenyl rings can sometimes be associated with metabolic liabilities. nih.gov Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine (B92270), thiophene) or non-aromatic bioisosteres could lead to improved metabolic stability, solubility, and target selectivity. drughunter.comnih.gov For example, replacing a phenyl ring with a pyridine ring can alter the electronic properties and hydrogen bonding capabilities of the molecule. researchgate.net

Scaffold Hopping: Scaffold hopping involves replacing the central isocoumarin core with a different heterocyclic system while retaining the key pharmacophoric features. nih.govnih.govresearchgate.netyoutube.comrsc.org This strategy can lead to the discovery of novel chemical series with improved properties, such as enhanced oral bioavailability or a different intellectual property landscape. nih.govnih.gov For instance, one could envision replacing the isocoumarin core of this compound with other lactone-containing scaffolds or entirely different heterocyclic systems that can spatially arrange the phenyl group and other key functionalities in a similar manner. A successful scaffold hop from a dihydroquinazolinone to a coumarin scaffold has been reported to yield potent and orally bioavailable BRD4 inhibitors. nih.govnih.gov

| Strategy | Modification | Potential Advantage | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Replacing the 3-phenyl ring with pyridine or thiophene. | Improved metabolic stability and solubility. | drughunter.comresearchgate.netnih.gov |

| Scaffold Hopping | Replacing the isocoumarin core with another heterocyclic system. | Discovery of novel chemical series with improved properties and new IP. | nih.govnih.govresearchgate.net |

Prodrug Strategies Utilizing the this compound Moiety

Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism. science.govnih.govlongdom.orgnih.govresearchgate.net Although specific examples of prodrugs derived from the this compound moiety were not identified in the search results, general prodrug principles can be applied to this scaffold.

If a this compound derivative possesses a functional group, such as a hydroxyl or an amine, it can be derivatized to form a prodrug. For instance, a hydroxyl group can be converted into an ester or a carbamate (B1207046) prodrug. nih.gov These prodrugs are typically more lipophilic than the parent drug, which can enhance their absorption. Once absorbed, they are designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug.

The lactone functionality within the this compound scaffold itself could potentially be exploited in a prodrug strategy. Ring-opening of the lactone to form a hydroxy acid could be a mechanism for activation, or the intact lactone could be part of a larger promoiety that is cleaved to release a different active agent. The design of such prodrugs would require careful consideration of the stability of the prodrug in the gastrointestinal tract and its susceptibility to enzymatic cleavage at the desired site of action.

| Prodrug Type | Functional Group Targeted | Potential Advantage | Reference |

|---|---|---|---|

| Ester or Carbamate Prodrugs | Hydroxyl or amine substituents on the scaffold. | Improved solubility and bioavailability. | nih.gov |

| Lactone-based Prodrugs | Utilizing the inherent lactone functionality. | Potentially novel activation mechanisms. | science.gov |

Biological Activity and Mechanistic Investigations of 3 Phenyl 1 Oxoisochroman Derivatives in Vitro & Preclinical

In Vitro Biological Screening and Cellular Assays

The antioxidant potential of compounds structurally related to 3-Phenyl-1-oxoisochroman has been a key area of investigation. Phenolic compounds, in general, are known for their ability to scavenge free radicals, which are implicated in a wide range of diseases. nih.govnih.gov The antioxidant activity of these derivatives is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). nih.govmdpi.com

Studies on similar structures, such as 3-phenyl coumarin (B35378) derivatives, have demonstrated significant antioxidant potential in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging methods, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid. asianpubs.org The mechanism of action in these assays typically involves the compound donating a hydrogen atom to the DPPH radical, which quenches the radical and leads to a measurable decrease in absorbance. mdpi.com The structural features of the molecule, such as the number and position of hydroxyl groups on the phenyl ring, play a crucial role in this activity. nih.govresearchgate.net For instance, a hydroxyl group at specific positions can increase electron-donating effects, which enhances the radical scavenging capacity. nih.gov

The primary mechanisms by which these compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govmdpi.com

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. nih.gov

The effectiveness of these mechanisms is heavily influenced by the molecular structure, including the presence of electron-donating groups that stabilize the resulting antioxidant radical. nih.gov

Derivatives containing the 3-phenyl heterocyclic core have been evaluated as inhibitors of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.gov These enzymes are significant targets in the management of neurodegenerative diseases like Alzheimer's disease, where their inhibition can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.govmdpi.com

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated potent inhibitory activity against both AChE and BChE, with some compounds exhibiting activity in the nanomolar to low micromolar range. nih.gov Molecular modeling studies suggest that these compounds can bind to both the catalytic and allosteric sites of the AChE enzyme. nih.govnih.gov For instance, interactions such as π-π stacking between the phenyl rings of the inhibitor and aromatic residues (like Trp231 and Tyr332) in the enzyme's active site are crucial for binding and inhibition. nih.govnih.gov

The inhibitory activity of these compounds is often selective. For example, certain 3-aryl-1-phenyl-1H-pyrazole derivatives were found to be highly selective MAO-B inhibitors over MAO-A. nih.gov Similarly, studies on other heterocyclic compounds have identified selective BChE inhibitors. nih.gov The selectivity and potency are influenced by the specific substituents on the phenyl ring; for example, chloro-substituted derivatives were more effective as AChE inhibitors, whereas fluoro-substituted ones showed better MAO-B inhibition. nih.gov

Below is a table summarizing the enzyme inhibitory activities of some related compounds.

| Compound Class | Enzyme Target | Activity (IC50 / pIC50) | Reference |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | Acetylcholinesterase (AChE) | pIC50 = 4.2 | nih.gov |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine | Monoamine Oxidase B (MAO-B) | pIC50 = 3.47 | nih.gov |

| Boldine | Acetylcholinesterase (AChE) | IC50 = 372 µmol/l | nih.gov |

| Boldine | Butyrylcholinesterase (BChE) | IC50 = 321 µmol/l | nih.gov |

Research into compounds with a 3-phenyl-isochromenone structure has indicated potential for antiplatelet activity. Some analogues have demonstrated the ability to inhibit platelet aggregation, with certain derivatives showing potency several times higher than that of aspirin, a standard antiplatelet agent. This suggests a potential therapeutic application in the prevention and treatment of cardiovascular diseases where platelet aggregation is a key factor.

The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Derivatives featuring a phenyl-substituted heterocyclic scaffold have shown promising activity against various pathogens, including the bacterium Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govsemanticscholar.org

Several studies have focused on phenyl-thiourea and 3-phenyl-1H-indole derivatives, which have demonstrated potent in vitro activity against Mtb, including multidrug-resistant strains. nih.govsemanticscholar.org For instance, certain phenyl-thiourea compounds inhibit the growth of Mtb inside macrophages with IC50 values in the sub-micromolar range. nih.gov The structure-activity relationship studies revealed that electron-rich groups at the 4-position of the phenyl ring enhance the antimycobacterial potency. nih.gov The thiourea (B124793) moiety itself was also found to be crucial for the activity. nih.gov

In addition to antibacterial properties, antifungal activity has also been observed. Various oxygenated aromatic compounds and other heterocyclic derivatives have been screened against fungal strains like Geotrichum citri-aurantii, Fusarium oxysporum, and Candida albicans. nih.govmdpi.commdpi.com The antifungal efficacy is often dependent on the specific substitutions on the aromatic rings. For example, quantitative structure-activity relationship (QSAR) analysis showed that substitution with hydrophilic and electron-withdrawing groups can improve antifungal activity. nih.gov

The table below presents the antimicrobial activity of some relevant derivative classes.

| Compound Class | Target Organism | Activity (MIC / IC50) | Reference |

| Phenyl thiourea derivative (Compound 27) | Mycobacterium tuberculosis | IC50 = 0.35 µM | nih.gov |

| Phenyl thiourea derivative (Compound 22) | Mycobacterium tuberculosis | IC50 = 0.51 µM | nih.gov |

| N-acyl phenylalanine derivative (1e) | Escherichia coli ATCC 25922 | MIC = 28.1 µg/mL | mdpi.com |

| N-acyl phenylalanine derivative (1e) | Candida albicans 128 | MIC = 14 µg/mL | mdpi.com |

| 3-phenyl-1H-indoles | Mycobacterium tuberculosis | Bactericidal activity near MIC | semanticscholar.org |

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Derivatives containing a 2-phenyl-chromenone core, which is structurally analogous to this compound, have been investigated for their anti-inflammatory properties. nih.gov These compounds have been shown to modulate inflammatory pathways at the molecular level.

In vitro studies using cell models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, have demonstrated that these derivatives can significantly inhibit the production of pro-inflammatory mediators. nih.gov Specifically, they can downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism often involves the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the inflammatory response triggered by LPS. nih.gov Other related compounds, such as substituted (2-oxochromen-3-yl)benzamides, have also shown significant anti-inflammatory activity in animal models. researchgate.net

Target Identification and Validation Approaches

Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and developing them into potential drugs. For derivatives of this compound and related structures, various approaches have been employed for target identification.

One effective strategy is the use of affinity-based probes in chemical proteomic investigations. For example, this approach was used to identify the mycolic acid transporter MmpL3 and two epoxide hydrolases (EphD and EphF) as specific targets for phenyl urea (B33335) compounds with activity against Mycobacterium tuberculosis. rsc.org These targets, involved in the essential process of mycolic acid biosynthesis, were further validated through activity assays, genetic under- and overexpression studies, and the generation of resistant mutants. rsc.org

Another approach involves integrating cell-based assays with bioinformatic analysis. For a tetrahydroisoquinoline derivative, this combined strategy identified 78 potential targets against non-small-cell lung cancer. mdpi.com Further investigation validated that the apoptosis-inducing effect of the compound was mediated through the inhibition of key proteins in the MAPK signaling pathway, specifically ERK1/2 (MAPK3/1) and MEK1 (MAP2K1). mdpi.com These target identification and validation methods are crucial for elucidating the molecular mechanisms underlying the observed biological activities of this compound derivatives.

Mechanistic Elucidation at Molecular and Cellular Levels

Detailed studies to elucidate the precise molecular and cellular mechanisms of this compound derivatives are not widely available in the public domain. While the isocoumarin (B1212949) scaffold is of interest in medicinal chemistry, the specific pathways modulated by this particular derivative are yet to be fully characterized.

Receptor Binding and Modulation Studies

Specific receptor binding and modulation studies for this compound are not well-documented in the available research. While related scaffolds, such as 3-phenylcoumarins, have been investigated for their affinity to receptors like the estrogen receptor, similar data for this compound is not readily found. nih.gov The structural similarities might suggest potential interactions with various receptor types, but this remains speculative without direct experimental evidence from competitive binding assays or functional studies.

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes)

Direct evidence for the interaction of this compound with specific biological macromolecules like proteins and enzymes is limited. However, research on the structurally related, unsaturated analogues, 3-phenyl-1H-isochromen-1-ones, has suggested potential for enzyme interaction. A study investigating these analogues for antioxidant and antiplatelet activities noted that there were no prior reports on their inhibition of the cyclooxygenase-1 (COX-1) enzyme as a mechanism for their antiplatelet effects, indicating this as an area for investigation. nih.gov

Some studies have been conducted on the broader class of 3-(substituted phenyl) isocoumarins, which have shown antimicrobial activity against various bacterial strains. scirp.orgresearchgate.net This suggests a potential interaction with microbial proteins or enzymes, although the specific molecular targets have not been identified. For instance, 3-(4-nitrophenyl) isocoumarin demonstrated moderate activity against several Gram-positive and Gram-negative bacteria. scirp.org

| Compound Derivative | Bacterial Strain | Activity Level |

|---|---|---|

| 3-(4-nitrophenyl) isocoumarin | Various Gram-positive and Gram-negative bacteria | Moderate |

| 3-(3-fluorophenyl) isocoumarin | L. bulgaricus and P. auriginosa | Moderate |

Studies in Preclinical Animal Models (Focus on Biological Effects and Pharmacological Modulation, not Efficacy for Human Use)

There is a notable lack of specific preclinical animal model studies for this compound reported in the scientific literature. While the broader class of 3,4-dihydroisocoumarins is recognized for a variety of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities, these have not been extensively translated into in vivo animal models specifically for the 3-phenyl derivative to assess its pharmacological modulation and biological effects. researchgate.netnih.gov

Computational Chemistry and Cheminformatics Studies on 3 Phenyl 1 Oxoisochroman

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govwikipedia.orgwikipedia.org The primary goal is to determine the binding mode and affinity of the ligand, which is crucial for structure-based drug design. iaanalysis.com The process involves preparing the 3D structures of both the ligand (3-Phenyl-1-oxoisochroman) and the target protein, followed by a search algorithm that explores various possible binding poses of the ligand within the protein's active site. nih.govwikipedia.org Each pose is then evaluated by a scoring function, which estimates the binding affinity, with lower energy scores generally indicating a more stable complex. nih.govwikipedia.org

Given that isochroman (B46142) derivatives have been reported to exhibit various biological activities, including antitumor and anti-inflammatory effects, a hypothetical docking study could be performed against a relevant protein target, such as a protein kinase or cyclooxygenase (COX). researchgate.netnih.govnih.gov In such a study, this compound would be docked into the enzyme's active site. The analysis of the top-ranked pose would reveal key molecular interactions.

Expected interactions for this compound could include:

Hydrogen Bonding: The carbonyl oxygen of the lactone ring could act as a hydrogen bond acceptor, interacting with donor residues like Arginine or Serine in the active site.

Hydrophobic Interactions: The phenyl ring and the fused benzene (B151609) ring of the isochroman core would likely engage in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, and Isoleucine.

Pi-Stacking: The aromatic rings could form π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

These interactions are fundamental to the stability of the ligand-protein complex and provide insights for optimizing the ligand's structure to enhance binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target

| Parameter | Value | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | SER-150 | Hydrogen Bond |

| Estimated Ki (nM) | 250 | LEU-83, VAL-91 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orglibretexts.org The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. fiveable.me A QSAR model takes the form of an equation where biological activity is a function of one or more molecular descriptors. wikipedia.orgrsc.org

Developing a QSAR model for this compound would require a dataset of its analogues with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). The key steps include:

Data Set Selection: A training set of structurally diverse this compound derivatives with a significant range of activity is selected.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links the most relevant descriptors to the observed activity. fiveable.me

Model Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure it is robust and not a result of chance correlation. libretexts.org

A validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding lead optimization efforts by prioritizing the synthesis of compounds with the highest predicted potency. wikipedia.org

Table 2: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound | Biological Activity (pIC50) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 6.5 | 224.25 | 2.9 | 26.3 |

| 3-(4-chlorophenyl)-1-oxoisochroman | 7.1 | 258.70 | 3.6 | 26.3 |

| 3-(4-methoxyphenyl)-1-oxoisochroman | 6.8 | 254.28 | 2.8 | 35.5 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fiveable.mewikipedia.orgnih.gov It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. acs.orgmpg.de DFT provides a good balance between computational cost and accuracy, making it a popular tool for calculating a variety of molecular properties. fiveable.menih.gov

For this compound, DFT calculations can predict its optimized geometry and provide insights into its electronic structure and chemical reactivity. acs.org Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the carbonyl oxygen would be expected to be a region of high negative potential.

These calculations help predict the most likely sites for metabolic reactions, covalent bond formation with a target, or other chemical transformations.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Region of electron donation (phenyl rings) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (lactone carbonyl) |

| HOMO-LUMO Gap | 5.6 eV | Indicates moderate chemical stability |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govrsc.org These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers. researchgate.net

A ligand-based pharmacophore model for this compound can be generated based on its 3D structure. The key pharmacophoric features would likely be:

One Hydrogen Bond Acceptor (HBA) from the carbonyl oxygen.

Two Aromatic/Hydrophobic (AR/H) features from the phenyl ring and the fused benzene ring.

This 3D arrangement of features serves as a query for virtual screening. nih.govslideshare.net Large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore query in 3D space. nih.govrsc.org The resulting "hits" are structurally diverse compounds that are predicted to have a similar interaction profile to this compound and are therefore potential candidates for further investigation as novel analogues. nih.gov This approach is a powerful tool for scaffold hopping and identifying new lead compounds.

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Location | Vector/Radius |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Vector pointing from oxygen |

| Aromatic Ring (AR1) | Phenyl group | Centroid with normal vector |

| Aromatic Ring (AR2) | Fused Benzene Ring | Centroid with normal vector |

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govresearcher.lifefau.de An MD simulation provides a dynamic view of a biomolecular system, offering insights into conformational changes and the stability of ligand-protein interactions that are not captured by static methods like docking. nih.govfau.de

An MD simulation of the this compound-protein complex (obtained from docking) would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions). The simulation would solve Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. dovepress.comnih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site is calculated over the simulation time. A stable, low RMSD value suggests a stable binding mode.

Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues is calculated to identify regions of the protein that become more or less flexible upon ligand binding.

Interaction Persistence: The specific hydrogen bonds and hydrophobic contacts observed in the initial docked pose can be monitored throughout the simulation to determine their stability and duration.

MD simulations provide a more realistic and detailed understanding of the binding event, helping to validate docking poses and providing crucial information about the dynamic nature of the ligand-receptor recognition process. researcher.life

Table 5: Illustrative MD Simulation Analysis for this compound-Protein Complex

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD (vs. protein) | Average: 1.5 Å | Stable binding pose within the active site |

| Protein RMSF (Binding Site) | Low fluctuations (<1.0 Å) | Binding site residues are stabilized by the ligand |

| H-Bond Occupancy (SER-150) | 85% | The key hydrogen bond is strong and persistent |

Analytical Methodologies for 3 Phenyl 1 Oxoisochroman Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-Phenyl-1-oxoisochroman, enabling the separation of the compound from starting materials, byproducts, and potential metabolites.